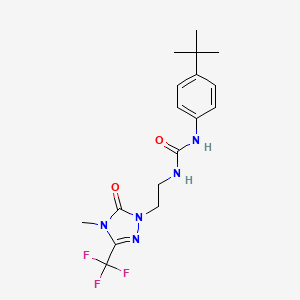

1-(4-(tert-butyl)phenyl)-3-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)urea

Description

Properties

IUPAC Name |

1-(4-tert-butylphenyl)-3-[2-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]ethyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22F3N5O2/c1-16(2,3)11-5-7-12(8-6-11)22-14(26)21-9-10-25-15(27)24(4)13(23-25)17(18,19)20/h5-8H,9-10H2,1-4H3,(H2,21,22,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHTDYCBFTIKHCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)NC(=O)NCCN2C(=O)N(C(=N2)C(F)(F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22F3N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Route 1: The synthesis of 1-(4-(tert-butyl)phenyl)-3-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)urea can be achieved through a multi-step process starting with the preparation of the appropriate phenyl isocyanate derivative. This derivative can be synthesized from the reaction of tert-butyl phenylamine with phosgene.

Route 2: The key intermediate, 4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazole, can be synthesized via a cyclization reaction involving the condensation of appropriate hydrazine and trifluoroacetyl compounds.

Industrial Production Methods:

While specific industrial production methods for this compound are proprietary and vary by manufacturer, they typically involve scale-up versions of laboratory synthesis routes with optimizations for yield, purity, and safety. Reaction conditions such as temperature, pressure, solvent selection, and purification techniques are finely tuned to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Given the presence of functional groups like urea and triazole, the compound can undergo oxidation reactions under specific conditions.

Reduction: The compound can be reduced using standard reducing agents, particularly targeting the urea or triazole functionalities.

Substitution: Various nucleophiles can substitute at the tert-butyl group or other reactive sites.

Common Reagents and Conditions:

Common reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols for substitution reactions.

Major Products:

Oxidation of the compound can lead to the formation of oxo-derivatives, while reduction can result in alcohols or amines depending on the reduction pathway. Substitution reactions can yield a wide variety of derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Recent studies have highlighted the potential of the compound as an antimicrobial agent. The trifluoromethyl group is known to enhance biological activity by improving the lipophilicity of the molecule, which can facilitate cell membrane penetration. Research indicates that derivatives of this compound exhibit significant antibacterial and antifungal activities, making them candidates for developing new antibiotics and antifungal treatments .

Cancer Therapeutics

The incorporation of triazole rings in pharmaceuticals has been linked to anticancer properties. The compound's structure suggests it may inhibit specific enzymes involved in cancer cell proliferation. Preliminary investigations have shown that it can induce apoptosis in various cancer cell lines, which positions it as a potential lead compound in cancer drug development .

Agrochemicals

Fungicides

The triazole moiety is well-known for its fungicidal properties. Compounds similar to 1-(4-(tert-butyl)phenyl)-3-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)urea have been employed as fungicides in agriculture. They are effective against a range of fungal pathogens affecting crops, thus enhancing agricultural productivity. The compound's efficacy against resistant strains of fungi is an area of ongoing research .

Material Sciences

Polymer Chemistry

In material sciences, this compound can be utilized as a building block for synthesizing advanced polymers. Its functional groups allow for modifications that can lead to materials with specific properties such as increased thermal stability or enhanced mechanical strength. Research into polymer composites incorporating this compound suggests potential applications in coatings and adhesives due to their improved performance characteristics .

Case Study 1: Antimicrobial Efficacy

A study published in MDPI examined various derivatives of the compound and their antimicrobial activities against common pathogens. Results indicated that certain modifications led to a significant increase in efficacy compared to traditional antibiotics .

Case Study 2: Agricultural Application

Research conducted on the fungicidal properties of triazole derivatives demonstrated that compounds similar to This compound showed promising results against resistant fungal strains in field trials, suggesting their potential utility in crop protection strategies .

Mechanism of Action

The mechanism of action of 1-(4-(tert-butyl)phenyl)-3-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)urea involves interactions with molecular targets such as enzymes or receptors. The urea moiety can form hydrogen bonds with protein active sites, while the triazole ring can participate in π-stacking or other non-covalent interactions. These interactions can modulate the activity of the target proteins, leading to potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

A comparative analysis with structurally related urea-triazolone hybrids reveals key differences in pharmacodynamic and pharmacokinetic profiles:

Key Observations:

- Trifluoromethyl vs. Chlorine/Methoxy Groups : The CF₃ group in the target compound likely enhances metabolic stability compared to chlorine or methoxy substituents, which may increase oxidative degradation .

- Triazolone vs.

Computational Similarity and Bioactivity Clustering

- Tanimoto Coefficient Analysis : The target compound shares ~60–70% structural similarity with urea-triazolone derivatives in and , based on MACCS fingerprinting. This suggests overlapping bioactivity profiles, such as kinase or protease inhibition .

- Bioactivity Clustering : Compounds with urea-triazolone scaffolds cluster into groups showing antiproliferative or anti-inflammatory activities, as demonstrated in hierarchical clustering of NCI-60 datasets .

Structure-Activity Relationships (SAR)

- tert-Butyl Group : Enhances lipophilicity (logP ~3.5), improving blood-brain barrier penetration compared to polar analogues (e.g., 3d with logP ~2.8) .

- Triazolone CF₃ Group : Reduces off-target interactions compared to bulkier substituents (e.g., 3-(trifluoromethyl)phenyl in ), as steric hindrance is minimized .

Biological Activity

The compound 1-(4-(tert-butyl)phenyl)-3-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)urea has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This article reviews the biological activity of this compound based on existing literature and research findings.

Chemical Structure and Properties

The compound's structure features a tert-butyl group, a triazole moiety, and a urea functional group. The trifluoromethyl group enhances the compound's lipophilicity and biological activity, which is crucial for its interaction with biological targets.

Biological Activity Overview

The biological activity of the compound can be categorized into several key areas:

Antimicrobial Activity

Research indicates that compounds containing the triazole ring exhibit significant antimicrobial properties. For instance, studies have shown that similar triazole derivatives have demonstrated efficacy against various bacterial strains and fungi. The presence of the trifluoromethyl group is believed to enhance this activity by increasing membrane permeability and disrupting cellular processes.

Antiparasitic Activity

The compound has been evaluated for its antiparasitic activity. A related study highlighted that triazole derivatives possess selective toxicity against parasites while exhibiting low toxicity towards mammalian cells. This selectivity is vital for developing effective antiparasitic agents with minimal side effects.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of the compound. The following aspects are noteworthy:

- Triazole Substitution : Variations in the substitution pattern on the triazole ring can significantly influence potency. For example, altering the position or type of substituents can lead to improved binding affinity to target enzymes or receptors.

- Urea Linkage : The urea moiety plays a critical role in stabilizing interactions with biological targets. Modifications to this part of the molecule can enhance its pharmacokinetic properties.

Case Studies

- In Vitro Studies : In vitro assays have shown that derivatives of this compound exhibit potent inhibition against specific microbial strains, with IC50 values in the low micromolar range. These findings suggest a promising therapeutic potential for treating infections caused by resistant strains.

- In Vivo Assessments : Animal models have been utilized to assess the efficacy and safety profile of related compounds. Results indicated a favorable pharmacokinetic profile, with adequate bioavailability and metabolic stability.

Data Tables

Q & A

Basic: How can researchers optimize the synthetic yield of this urea-triazole hybrid compound?

Methodological Answer:

The synthesis involves multi-step reactions, including:

- Step 1: Formation of the triazole ring via cyclization of hydrazine derivatives with trifluoromethyl ketones under reflux conditions (e.g., ethanol, 80°C, 12 hours) .

- Step 2: Urea coupling using isocyanate intermediates. Optimize stoichiometry (1:1.2 molar ratio of triazole-ethylamine to 4-(tert-butyl)phenyl isocyanate) and use anhydrous DMF as a solvent to minimize side reactions .

- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water, 1:3) improves yield (reported up to 72–81% for analogous compounds) .

Advanced: What computational strategies can predict reactivity or stability of the trifluoromethyl-triazole moiety?

Methodological Answer:

- Density Functional Theory (DFT): Calculate bond dissociation energies (BDEs) for the C–CF₃ bond to assess stability under thermal/oxidative conditions .

- Reaction Path Search: Use quantum chemical calculations (e.g., IRC analysis) to map potential degradation pathways, such as hydrolysis of the 5-oxo group in acidic media .

- Machine Learning: Train models on PubChem data (e.g., similar triazole-urea compounds) to predict solubility or bioavailability .

Basic: How to evaluate the compound’s antimicrobial or antitumor activity in vitro?

Methodological Answer:

- Antimicrobial Assays: Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) and measure MIC values .

- Antitumor Screening: Conduct MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Compare IC₅₀ values with structural analogs (e.g., 4-fluorobenzothiazole derivatives show IC₅₀ = 16–25 µM) .

Advanced: How to resolve contradictions in biological activity data across structural analogs?

Methodological Answer:

- Structure-Activity Relationship (SAR) Analysis: Systematically vary substituents (e.g., tert-butyl vs. cyclopropyl) and correlate with activity trends using multivariate regression .

- Crystallographic Validation: Solve X-ray structures to confirm conformation differences (e.g., urea carbonyl orientation affecting target binding) .

- Kinetic Profiling: Compare time-dependent inhibition (e.g., kᵢₙₐcₜ/Kᵢ ratios) to identify mechanism-driven outliers .

Basic: What experimental design principles apply to stability studies of this compound?

Methodological Answer:

- Accelerated Stability Testing: Expose samples to stress conditions (40°C/75% RH, UV light) and monitor degradation via HPLC-MS. Use a fractional factorial design to test interactions between pH, temperature, and humidity .

- Degradation Kinetics: Fit data to zero/first-order models to estimate shelf life (e.g., t₉₀) .

Advanced: How to integrate mechanistic studies with synthetic optimization?

Methodological Answer:

- In Situ Spectroscopy: Use FTIR or Raman to detect intermediates during triazole formation (e.g., nitrene species in azide-alkyne cycloadditions) .

- Isotopic Labeling: Track ¹³C-labeled urea groups in hydrolysis experiments to identify cleavage sites .

- High-Throughput Screening: Automate reaction condition variations (e.g., solvent, catalyst) using robotic platforms and analyze outcomes with PCA .

Basic: What analytical techniques confirm the compound’s purity and structure?

Methodological Answer:

- NMR: Assign peaks for diagnostic groups (e.g., tert-butyl singlet at ~1.3 ppm in ¹H NMR; CF₃ quartet in ¹⁹F NMR) .

- Mass Spectrometry: Confirm molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of CO from the urea group) .

- Elemental Analysis: Match calculated vs. observed C/H/N percentages (tolerance <0.4%) .

Advanced: How can researchers design SAR studies to enhance target selectivity?

Methodological Answer:

- Molecular Docking: Screen against homology models of off-target receptors (e.g., kinase vs. phosphatase families) to prioritize substituents .

- Free Energy Perturbation (FEP): Simulate binding affinity changes upon replacing trifluoromethyl with chloro or methyl groups .

- Transcriptomic Profiling: Compare gene expression in treated vs. untreated cells to identify unintended pathways .

Basic: What safety protocols apply during handling and waste disposal?

Methodological Answer:

- PPE: Use nitrile gloves, lab coats, and fume hoods due to potential irritancy (analogs show LD₅₀ >500 mg/kg in rodents) .

- Waste Management: Segregate organic waste (e.g., column chromatography residues) and contract licensed facilities for incineration .

Advanced: How to develop hybrid experimental-computational workflows for novel derivatives?

Methodological Answer:

- Reaction Network Exploration: Combine DFT-calculated activation barriers with robotic synthesis to prioritize low-energy pathways .

- Active Learning: Train AI models on failed reactions (e.g., incomplete urea coupling) to refine condition predictions .

- Data Fusion: Integrate spectral databases (e.g., PubChem) with synthetic journals to cross-validate mechanistic hypotheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.